(S)-(Tetrahydrofuran-2-YL)methanol
CAS No.: 57203-01-7
Cat. No.: VC21084752
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57203-01-7 |
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Molecular Formula | C5H10O2 |
Molecular Weight | 102.13 g/mol |
IUPAC Name | [(2S)-oxolan-2-yl]methanol |
Standard InChI | InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 |
Standard InChI Key | BSYVTEYKTMYBMK-YFKPBYRVSA-N |
Isomeric SMILES | C1C[C@H](OC1)CO |
SMILES | C1CC(OC1)CO |
Canonical SMILES | C1CC(OC1)CO |
Introduction
Chemical Structure and Identification
Basic Chemical Information
(S)-(Tetrahydrofuran-2-YL)methanol is characterized by its molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. This compound contains a five-membered tetrahydrofuran ring with an oxygen atom at position 1 and a hydroxymethyl group at position 2. The compound demonstrates chirality at carbon 2, with the S configuration indicating the specific spatial arrangement according to the Cahn-Ingold-Prelog priority rules.
Interestingly, this compound appears in chemical databases under two different CAS registry numbers:
This discrepancy likely represents different registrations for the same compound rather than structural differences.
Structural Identifiers
The compound can be identified using several standardized notations:
Identifier Type | Value |
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IUPAC Name | [(2S)-oxolan-2-yl]methanol |
Standard InChI | InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 |
Standard InChIKey | BSYVTEYKTMYBMK-YFKPBYRVSA-N |
Isomeric SMILES | C1CC@HCO |
Canonical SMILES | C1CC(OC1)CO |
These identifiers provide unambiguous ways to represent the compound's structure in databases and literature.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature:
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(S)-Tetrahydro-2-furanmethanol
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(2S)-Tetrahydro-2-furanmethanol
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(S)-(+)-Tetrahydrofurfuryl alcohol
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(S)-1-(Tetrahydrofuran-2-yl)methanol
Each of these names refers to the same chemical entity, emphasizing different aspects of its structure or properties.
Physical and Chemical Properties
Physical State and Appearance
At standard conditions, (S)-(Tetrahydrofuran-2-YL)methanol exists as a colorless liquid. Its physical properties are influenced by both the cyclic ether (tetrahydrofuran ring) and the primary alcohol functional group, giving it moderate polarity and specific solubility characteristics.
Solubility Profile
The compound exhibits good solubility in water due to its hydroxyl group, which can form hydrogen bonds with water molecules. It is also soluble in most common organic solvents including alcohols, ethers, and chlorinated solvents, making it versatile for various chemical applications.
Chirality and Optical Activity
As a chiral molecule, (S)-(Tetrahydrofuran-2-YL)methanol exhibits optical activity, rotating plane-polarized light. The S-enantiomer specifically has a defined optical rotation, which is an important characteristic for its applications in asymmetric synthesis and pharmaceutical development where stereochemical purity is critical.
Synthesis Methods
Laboratory Preparation Routes
Multiple synthetic routes exist for preparing (S)-(Tetrahydrofuran-2-YL)methanol with high enantiomeric purity:
Reduction of (S)-2-tetrahydrofuranone
This common approach involves using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the corresponding ketone to the alcohol. The reaction typically proceeds with retention of configuration at the chiral center.
Asymmetric Synthesis
Various asymmetric synthesis methods can be employed to create the S-configuration selectively, often using chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction.
Resolution of Racemic Mixtures
When prepared as a racemic mixture, the desired S-enantiomer can be isolated through techniques such as chiral chromatography or by forming diastereomeric derivatives that can be separated by conventional methods.
Industrial Production
In industrial settings, the production often employs:
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Catalytic hydrogenation of (S)-2-tetrahydrofuranone using metal catalysts such as palladium on carbon (Pd/C) under hydrogen pressure
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Enzymatic methods that exploit the selectivity of enzymes for producing high enantiomeric purity
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Continuous flow processes that improve efficiency and scalability of the synthesis
Chemical Reactivity
Functional Group Reactivity
The compound's reactivity is dominated by two functional groups:
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The primary alcohol group (hydroxymethyl) can undergo typical alcohol reactions:
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Oxidation to form an aldehyde or carboxylic acid
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Esterification with carboxylic acids
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Conversion to halides with reagents like thionyl chloride or phosphorus tribromide
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Dehydration under acidic conditions
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The tetrahydrofuran ring (cyclic ether) can participate in:
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Ring-opening reactions under acidic conditions
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Coordination with Lewis acids
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Oxidation reactions affecting the ring structure
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Stability Considerations
The compound is generally stable under normal conditions but should be stored properly to prevent:
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Oxidation of the alcohol group
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Ring-opening in strongly acidic environments
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Moisture absorption due to its hygroscopic nature
Proper storage in sealed containers at 2-8°C is recommended to maintain stability and purity.
Applications
Industrial Applications
(S)-(Tetrahydrofuran-2-YL)methanol finds diverse applications across multiple industries:
Pharmaceutical Industry
In pharmaceutical manufacturing, the compound serves as:
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A chiral building block for drug synthesis
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An intermediate in the preparation of active pharmaceutical ingredients
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A component in pharmaceutical formulations
Food Industry
Within the food sector, it functions as:
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A food additive, including use as a sweetener
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A flavoring agent in certain food products
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A precursor for other food-grade compounds
Chemical Industry
The chemical industry utilizes this compound as:
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A starting material for specialty chemicals
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A component in the production of polymers and resins
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A chiral auxiliary in asymmetric synthesis
Research Applications
In research settings, (S)-(Tetrahydrofuran-2-YL)methanol is valuable for:
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Serving as a building block for complex molecule synthesis
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Acting as a substrate in enzyme-catalyzed reactions
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Functioning as a model compound for studying structure-activity relationships
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Contributing to the development of new synthetic methodologies
Aspect | Details |
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Acute Toxicity | Moderate; typical of alcohols |
Metabolic Products | Potential formation of formaldehyde and formic acid may contribute to toxicity |
Target Organs | Primarily liver and kidneys where metabolism occurs |
Exposure Routes | Dermal, inhalation, ingestion |
Comparative Analysis
Comparison with Similar Compounds
Understanding (S)-(Tetrahydrofuran-2-YL)methanol in context requires comparison with structurally related compounds:
Compound | Structural Relationship | Key Differences | Applications |
---|---|---|---|
(R)-(Tetrahydrofuran-2-YL)methanol | Enantiomer | Opposite stereochemistry at C-2; different biological activity | Different pharmaceutical applications |
Tetrahydrofuran | Parent structure | Lacks hydroxymethyl group; simpler structure | Common solvent; precursor in synthesis |
2-Methyltetrahydrofuran | Analog | Methyl group instead of hydroxymethyl | Alternative green solvent; different reactivity profile |
Structure-Activity Relationships
The biological and chemical activities of (S)-(Tetrahydrofuran-2-YL)methanol are directly influenced by:
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The S-configuration at C-2, which determines specific interactions with biological receptors and enzymes
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The hydroxymethyl group, which affects solubility, hydrogen bonding capabilities, and reactivity
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The tetrahydrofuran ring, which provides a specific molecular shape and confers certain lipophilic properties
These structural features collectively determine the compound's behavior in chemical reactions and biological systems.
Recent Research Developments
Synthetic Methodology Advances
Recent research has focused on improving the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol through:
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Development of more efficient catalytic systems for asymmetric synthesis
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Application of green chemistry principles to make production more environmentally friendly
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Exploration of enzymatic approaches for achieving higher enantiomeric purity
Emerging Applications
Ongoing research has identified potential new applications for this compound in:
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Development of novel pharmaceutical entities where stereochemical purity is critical
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Creation of biodegradable polymers utilizing its functional groups
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Application in sustainable chemistry as a bio-based building block
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